TAS-114

Übersicht

Beschreibung

TAS-114 ist ein neuartiger niedermolekularer Inhibitor, der entwickelt wurde, um die therapeutische Wirksamkeit von Fluoropyrimidin-basierter Chemotherapie zu verbessern. Er zielt auf den Metabolismus von 5-Fluorouracil, einem weit verbreiteten Antimetaboliten in der Krebsbehandlung, ab, indem er zwei Schlüsselenzyme hemmt: Desoxyuridin-5'-triphosphat-Nucleotidohydrolase und Dihydropyrimidin-Dehydrogenase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TAS-114 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Literatur nicht öffentlich bekannt gegeben .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind ebenfalls proprietär. Es ist bekannt, dass die Verbindung unter strengen Bedingungen hergestellt wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt hauptsächlich Inhibitionsreaktionen mit seinen Zielenenzymen. Es hat keine signifikante intrinsische Aktivität von sich aus, sondern verstärkt die Zytotoxizität von Fluoropyrimidinen in Krebszellen .

Häufige Reagenzien und Bedingungen: Die bei der Synthese von this compound verwendeten Reagenzien umfassen verschiedene organische Lösungsmittel und Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen sind proprietär .

Haupterzeugnisse: Das Haupterzeugnis aus den Reaktionen mit this compound ist der Inhibitionskomplex mit seinen Zielenenzymen, Desoxyuridin-5'-triphosphat-Nucleotidohydrolase und Dihydropyrimidin-Dehydrogenase .

Wissenschaftliche Forschungsanwendungen

This compound hat das Potenzial gezeigt, die therapeutische Wirksamkeit der Fluoropyrimidin-basierten Chemotherapie zu verbessern. Es wurde in Kombination mit anderen Chemotherapeutika wie Capecitabin und S-1 bei verschiedenen Krebsarten, einschließlich nicht-kleinzelligem Lungenkrebs und fortgeschrittenem Magenkrebs, untersucht . Die Verbindung hat die Fähigkeit gezeigt, die Bioverfügbarkeit von 5-Fluorouracil zu erhöhen und seine Antitumoraktivität zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es zwei Schlüsselenzyme hemmt, die am Metabolismus von 5-Fluorouracil beteiligt sind: Desoxyuridin-5'-triphosphat-Nucleotidohydrolase und Dihydropyrimidin-Dehydrogenase . Durch die Hemmung dieser Enzyme verhindert this compound den Abbau von 5-Fluorouracil, wodurch seine Bioverfügbarkeit erhöht und seine zytotoxischen Wirkungen auf Krebszellen verstärkt werden .

Analyse Chemischer Reaktionen

Types of Reactions: TAS-114 primarily undergoes inhibition reactions with its target enzymes. It does not have significant intrinsic activity on its own but enhances the cytotoxicity of fluoropyrimidines in cancer cells .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents and catalysts. The specific conditions for these reactions are proprietary .

Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with its target enzymes, deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase .

Wissenschaftliche Forschungsanwendungen

TAS-114 has shown potential in enhancing the therapeutic efficacy of fluoropyrimidine-based chemotherapy. It has been studied in combination with other chemotherapeutic agents, such as capecitabine and S-1, in various cancer types, including non-small-cell lung cancer and advanced gastric cancer . The compound has demonstrated the ability to increase the bioavailability of 5-fluorouracil and improve its antitumor activity .

Wirkmechanismus

TAS-114 exerts its effects by inhibiting two key enzymes involved in the metabolism of 5-fluorouracil: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase . By inhibiting these enzymes, this compound prevents the degradation of 5-fluorouracil, thereby increasing its bioavailability and enhancing its cytotoxic effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Gimeracil: Ein selektiver Dihydropyrimidin-Dehydrogenase-Inhibitor, der in Kombination mit anderen Chemotherapeutika eingesetzt wird .

- Trifluridin/Tipiracil: Eine Kombination aus einem Nucleosidanalogon und einem Thymidin-Phosphorylase-Inhibitor, der zur Behandlung von metastasiertem Darmkrebs eingesetzt wird .

Einzigartigkeit von TAS-114: This compound ist einzigartig in seiner dualen Hemmung von Desoxyuridin-5'-triphosphat-Nucleotidohydrolase und Dihydropyrimidin-Dehydrogenase, was die therapeutische Wirksamkeit der Fluoropyrimidin-basierten Chemotherapie effektiver verbessert als Einzelenzymhemmer .

Biologische Aktivität

TAS-114 is a novel compound that functions primarily as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual inhibition mechanism enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, particularly 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and clinical implications.

This compound targets two key enzymes involved in the metabolism of pyrimidine nucleotides:

- dUTPase : This enzyme prevents the incorporation of uracil into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound increases the levels of dUTP, which can lead to enhanced cytotoxicity in cancer cells due to aberrant DNA incorporation.

- Dihydropyrimidine Dehydrogenase (DPD) : DPD is responsible for the catabolism of 5-FU. Inhibition of DPD by this compound increases the systemic availability of 5-FU, allowing for improved therapeutic outcomes.

Pharmacokinetics

A study conducted on this compound involved a population pharmacokinetic (PPK) model that analyzed plasma concentrations from 185 subjects. The findings indicated that this compound exhibited autoinduction properties, affecting its pharmacokinetic profile over time. The maximum tolerated dose (MTD) was established at approximately 360 mg/m², corresponding to about 600 mg/body based on median body surface area calculations .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Tolerated Dose | 360 mg/m² |

| Bioavailability | Increased with DPD inhibition |

| CYP3A4 Induction | Yes |

| Autoinduction Profile | Present |

Case Study: Combination Therapy with Capecitabine

In a phase I study, this compound was administered in combination with capecitabine to evaluate its safety and efficacy. The results demonstrated that this compound significantly improved the therapeutic efficacy of capecitabine by enhancing the bioavailability of 5-FU while reducing the required dose. This synergistic effect was attributed to dual enzyme inhibition .

Efficacy in Preclinical Models

Preclinical studies have shown that this compound enhances the cytotoxic effects of fluoropyrimidines in various cancer cell lines. The compound was found to increase intracellular concentrations of 5-FU, leading to higher rates of apoptosis in tumor cells compared to treatment with fluoropyrimidines alone .

Safety Profile

The safety profile of this compound has been assessed in several clinical trials. Common adverse effects included gastrointestinal disturbances and fatigue; however, these were generally manageable and did not lead to discontinuation in most cases. The combination therapy with capecitabine was well tolerated, with no significant increase in toxicity observed compared to capecitabine alone .

Eigenschaften

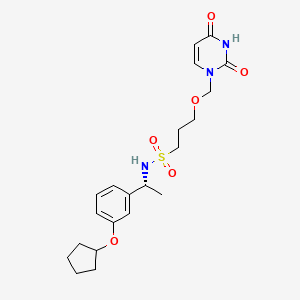

IUPAC Name |

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCGLRWKUQPNKD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.